REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([S:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][C:24]2([NH:32]C(=O)C)[CH2:29][O:28]C(C)(C)[O:26][CH2:25]2)=[CH:18][CH:17]=1.Cl>C(O)C>[NH2:32][C:24]([CH2:23][CH2:22][C:19]1[CH:18]=[CH:17][C:16]([C:3]2[CH:4]=[CH:5][C:6]([S:8][C:9]3[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=3)=[CH:7][C:2]=2[F:1])=[CH:21][CH:20]=1)([CH2:29][OH:28])[CH2:25][OH:26]
|
Name
|
N-(5-{2-[2′-Fluoro-4′-(4-methylphenylthio)biphenyl-4-yl]ethyl}-2,2-dimethyl-1,3-dioxan-5-yl)acetamide
|
Quantity
|
1.187 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)SC1=CC=C(C=C1)C)C1=CC=C(C=C1)CCC1(COC(OC1)(C)C)NC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
aqueous potassium carbonate solution was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude crystals were purified by preparative HPLC
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CO)CCC1=CC=C(C=C1)C1=C(C=C(C=C1)SC1=CC=C(C=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 491 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |